Cas no 53616-34-5 (2-(Furan-3-yl)ethanol)
2-(Furan-3-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 3-Furanethanol
- 2-(furan-3-yl)ethanol
- 2-(furan-3-yl)ethan-1-ol
- 2-(3-Furanyl)ethanol
- 2-(3-furyl)ethanol
- 2-(3-furyl)-1-ethanol
- NE43746
- Z1737971023
- InChI=1/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H
- D93026
- Z1179944659
- CHEMBL4565744
- 53616-34-5
- AKOS013265772
- AS-56519
- DTXSID60348975
- SCHEMBL2008989
- EN300-135105
- DB-136613
- 2-(Furan-3-yl)ethanol
-
- MDL: MFCD09926203
- Inchi: 1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2
- InChI Key: XXBVEGKVQYREKW-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1)CCO
Computed Properties
- Exact Mass: 112.05244
- Monoisotopic Mass: 112.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 63.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.4
- XLogP3: 0.6
Experimental Properties
- PSA: 33.37
2-(Furan-3-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F906941-1g |
3-Furanethanol |
53616-34-5 | 95% | 1g |
5,326.20 | 2021-05-17 | |
| TRC | F864123-10mg |
2-(Furan-3-yl)ethanol |
53616-34-5 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F864123-50mg |
2-(Furan-3-yl)ethanol |
53616-34-5 | 50mg |
$ 230.00 | 2022-06-04 | ||
| TRC | F864123-100mg |
2-(Furan-3-yl)ethanol |
53616-34-5 | 100mg |
$138.00 | 2023-05-18 | ||
| Chemenu | CM116177-1g |
2-(3-Furanyl)ethanol |
53616-34-5 | 95% | 1g |
$*** | 2023-05-30 | |
| TRC | F864123-500mg |
2-(Furan-3-yl)ethanol |
53616-34-5 | 500mg |
$569.00 | 2023-05-18 | ||
| TRC | F864123-1g |
2-(Furan-3-yl)ethanol |
53616-34-5 | 1g |
$ 800.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | D963150-100mg |
3-Furanethanol |
53616-34-5 | 95% | 100mg |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | D963150-250mg |
3-Furanethanol |
53616-34-5 | 95% | 250mg |
$265 | 2024-06-07 | |
| eNovation Chemicals LLC | D963150-1g |
3-Furanethanol |
53616-34-5 | 95% | 1g |
$765 | 2024-06-07 |
2-(Furan-3-yl)ethanol Suppliers
2-(Furan-3-yl)ethanol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(Furan-3-yl)ethanol
Professional Introduction to 2-(Furan-3-yl)ethanol (CAS No. 53616-34-5)
2-(Furan-3-yl)ethanol, identified by the Chemical Abstracts Service registry number 53616-34-5, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a furan moiety linked to an ethanol side chain, exhibits unique structural and functional properties that make it a valuable intermediate in the development of various chemical entities.
The molecular structure of 2-(Furan-3-yl)ethanol consists of a five-membered oxygen-containing heterocycle (furan) attached to an ethyl group with an hydroxyl (-OH) functional group at the third position of the furan ring. This configuration imparts both lipophilic and hydrophilic characteristics, making it a versatile building block for synthesizing more complex molecules. The presence of the furan ring enhances its reactivity, particularly in nucleophilic substitution reactions, while the hydroxyl group allows for further derivatization via esterification, etherification, or oxidation.
In recent years, 2-(Furan-3-yl)ethanol has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is reminiscent of several bioactive natural products and pharmaceuticals, which has spurred interest in exploring its derivatives as pharmacophores. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The furan ring is known to interact favorably with biological targets such as enzymes and receptors, making it an attractive scaffold for drug design.
One of the most compelling aspects of 2-(Furan-3-yl)ethanol is its role as a precursor in the synthesis of more complex heterocyclic compounds. Researchers have leveraged its reactivity to develop novel scaffolds that mimic the structures of known bioactive molecules. For example, recent studies have demonstrated its utility in constructing thiazole and pyridine derivatives, which are prevalent in many therapeutic agents. The ability to modify both the furan ring and the ethanol side chain provides chemists with a high degree of flexibility in designing molecules with tailored properties.
The synthesis of 2-(Furan-3-yl)ethanol itself has been optimized through various methodologies. One common approach involves the reduction of 3-hydroxyfuran-2-carboxylic acid or its esters using mild reducing agents such as lithium aluminum hydride (LiAlH₄). Alternatively, nucleophilic addition reactions to alpha,beta-unsaturated esters derived from furfural can yield this compound efficiently. These synthetic routes highlight its accessibility and scalability, which are crucial factors for industrial applications.
From a computational chemistry perspective, 2-(Furan-3-yl)ethanol has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have revealed that the hydroxyl group and the furan ring can engage in hydrogen bonding and π-stacking interactions with protein binding sites. These insights have guided the design of more potent derivatives by strategically modifying electronic and steric properties.
The pharmacological potential of 2-(Furan-3-yl)ethanol has been further explored through structure-activity relationship (SAR) studies. By systematically varying substituents on the furan ring or the ethanol side chain, researchers have identified structural features that enhance binding affinity and selectivity. For example, electron-withdrawing groups on the furan ring have been shown to improve metabolic stability while maintaining bioactivity. Such findings underscore the importance of fine-tuning molecular architecture for optimal pharmacological outcomes.
Recent advances in green chemistry have also influenced the synthesis and application of 2-(Furan-3-yl)ethanol. Solvent-free reactions and catalytic methods have been developed to minimize environmental impact while maintaining high yields. Additionally, biocatalytic approaches using enzymes such as alcohol dehydrogenases have been employed to construct chiral derivatives with high enantioselectivity. These innovations align with broader efforts to develop sustainable chemical processes in pharmaceutical manufacturing.
The versatility of 2-(Furan-3-yl)ethanol extends beyond medicinal chemistry into materials science and agrochemicals. Its derivatives have been investigated as intermediates for liquid crystals and organic semiconductors due to their ability to form ordered structures. In agrochemicals, modified furan ethers derived from this compound exhibit herbicidal and fungicidal properties, contributing to crop protection strategies.
In conclusion, 2-(Furan-3-yl)ethanol (CAS No. 53616-34-5) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for drug discovery, materials science, and sustainable chemistry. As research continues to uncover new synthetic pathways and biological functions, 2-(Furan-3-y]ethanol is poised to remain at the forefront of chemical innovation.
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